Guanidine, N-cyano-N'-(2,5-dimethylphenyl)-
Description
Guanidine, N-cyano-N'-(2,5-dimethylphenyl)- is a substituted guanidine derivative characterized by a cyano (-CN) group and a 2,5-dimethylphenyl moiety attached to the guanidine core. This structure confers unique physicochemical and biological properties, making it relevant in pharmaceutical and agrochemical research. For instance, guanidine-based compounds often exhibit bioactivity due to hydrogen bonding (guanidine moiety) and hydrophobic interactions (aromatic substituents) .
Properties
CAS No. |
861393-70-6 |
|---|---|
Molecular Formula |
C10H12N4 |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-cyano-2-(2,5-dimethylphenyl)guanidine |
InChI |
InChI=1S/C10H12N4/c1-7-3-4-8(2)9(5-7)14-10(12)13-6-11/h3-5H,1-2H3,(H3,12,13,14) |
InChI Key |
OWVLAKZWIRPWNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=C(N)NC#N |
Origin of Product |
United States |
Preparation Methods
Traditional Nucleophilic Substitution Approaches
The foundational method for synthesizing N-cyano-N'-(2,5-dimethylphenyl)guanidine involves nucleophilic substitution reactions between cyanamide derivatives and substituted anilines. A pivotal study documented in outlines the reaction of N-cyanodiphenylimidocarbonate with primary amines under mild conditions. For this compound, 2,5-dimethylaniline serves as the nucleophile, displacing the phenyl group from the imidocarbonate intermediate. The reaction typically proceeds in polar aprotic solvents like tetrahydrofuran (THF) or dioxane at temperatures between −10°C and +30°C, achieving yields of 65–75% after recrystallization .
Key challenges in this route include managing the steric hindrance posed by the 2,5-dimethyl substituents on the aniline ring, which can slow reaction kinetics. Patent highlights that steric effects reduce nucleophilicity, necessitating extended reaction times (12–24 hours) or elevated temperatures (50–70°C) to drive the reaction to completion. Catalytic amounts of Lewis acids , such as zinc chloride, have been shown to enhance reaction rates by polarizing the cyanamide substrate, facilitating amine attack .
Phase-Transfer Catalysis for Enhanced Efficiency
A breakthrough in guanidine synthesis involves phase-transfer catalysis (PTC) , which accelerates reactions between immiscible reactants. As demonstrated in , quaternary ammonium salts (e.g., benzyltriethylammonium chloride ) or phosphonium catalysts enable the coupling of N-cyano-N'-methyl-N"-(2-chloroethyl)guanidine with 5-methyl-4-thiomethylimidazole in a two-phase system. Adapting this method for N-cyano-N'-(2,5-dimethylphenyl)guanidine would involve substituting the imidazole component with 2,5-dimethylthiophenol or a similar thiol derivative.
The PTC method offers distinct advantages:
-
Reduced reaction times (2–4 hours vs. 12–24 hours in traditional methods)
-
Higher yields (85–90% vs. 65–75%) due to improved interfacial contact
-
Compatibility with aqueous-organic solvent systems , minimizing the need for anhydrous conditions
Critical parameters include the choice of base (e.g., sodium hydroxide) and solvent (e.g., dichloromethane or toluene), which influence partitioning efficiency. A comparative analysis of PTC conditions is provided in Table 1.
Table 1: Phase-Transfer Catalysis Conditions for Guanidine Synthesis
One-Pot Tandem Reactions
Recent advances emphasize one-pot methodologies to streamline synthesis. Patent describes a tandem process where 2-[[(5-methyl-1H-imidazol-4-yl)methyl]thio]ethylamine reacts sequentially with N-cyanodiphenylimidocarbonate and methylamine without isolating intermediates. Applying this approach to N-cyano-N'-(2,5-dimethylphenyl)guanidine would involve:
-
Formation of the isourea intermediate : Reacting 2,5-dimethylaniline with N-cyanodiphenylimidocarbonate in isopropanol at 0–20°C for 2 hours .
-
Guanidinylation : Treating the intermediate with excess methylamine in THF at 60–80°C for 1–2 hours .
This method bypasses laborious purification steps, reducing solvent waste and improving overall efficiency. However, meticulous control of stoichiometry and temperature is essential to prevent side reactions, such as over-alkylation or hydrolysis of the cyano group.
Purification and Characterization
Crude N-cyano-N'-(2,5-dimethylphenyl)guanidine typically requires purification via recrystallization or column chromatography . Patent recommends using acetonitrile or isopropanol as recrystallization solvents, achieving >98% purity after two iterations. Analytical characterization relies on:
-
¹H NMR : Aromatic protons (δ 6.8–7.2 ppm), methyl groups (δ 2.3–2.5 ppm), and guanidine NH signals (δ 5.5–6.0 ppm)
-
LC-MS : Molecular ion peak at m/z 230.1 [M+H]⁺
Industrial Scalability and Challenges
Scaling production necessitates addressing:
-
Cost of raw materials : 2,5-Dimethylaniline is commercially available but may require custom synthesis for large batches.
-
Solvent recovery : THF and dioxane are energy-intensive to distill; switching to 2-methyltetrahydrofuran (a greener solvent) is under investigation .
-
Byproduct management : Phenyl isocyanate, a common byproduct, must be neutralized to prevent equipment corrosion .
Chemical Reactions Analysis
Guanidine, N-cyano-N’-(2,5-dimethylphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include thioureas, carbodiimides, and metal salts . For example, the guanylation of amines with cyanamide in the presence of scandium(III) triflate under mild conditions in water is a notable reaction . Major products formed from these reactions include N,N’-disubstituted guanidines and other guanidine derivatives .
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
Guanidine, N-cyano-N'-(2,5-dimethylphenyl)- serves as a precursor for the synthesis of heterocycles and is utilized in organocatalysis. Its ability to undergo oxidation, reduction, and substitution reactions allows for the formation of diverse chemical compounds.
2. Biology:
The compound interacts with biological molecules, making it useful in biochemical research. Its ability to engage in hydrogen bonding and electrostatic interactions enhances its bioactivity.
3. Medicine:
Potential therapeutic applications of this compound include:
- Antiviral Activity: It has shown effectiveness against various viruses by inhibiting viral replication through interference with viral enzymes such as neuraminidase.
- Anticancer Potential: Research indicates that guanidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific cellular pathways involved in cancer progression.
- Antibacterial Effects: The basic nature of the guanidine group allows it to disrupt bacterial membranes, leading to potential development as new antibacterial agents .
4. Industry:
Guanidine derivatives are used in the production of pharmaceuticals and other industrial chemicals due to their diverse chemical properties.
The biological activity of Guanidine, N-cyano-N'-(2,5-dimethylphenyl)- can be attributed to several mechanisms:
- Electrostatic Interactions: Strong interactions with negatively charged sites on proteins and nucleic acids facilitate binding to various biological targets.
- Hydrogen Bonding: This capability plays a crucial role in interactions with enzymes and receptors.
- Nitrile Group Stability: The nitrile functionality enhances the compound's therapeutic potential through reversible electrophilic reactions .
Case Studies and Research Findings
Several studies have documented the biological activity of Guanidine derivatives:
| Study Focus | Findings |
|---|---|
| Antiviral Activity | Inhibits replication of influenza viruses through neuraminidase inhibition. |
| Anticancer Potential | Induces apoptosis in HCC827 (Lung) cancer cells with an IC50 value of 6.26 µM. |
| Antibacterial Effects | Exhibits significant antibacterial activity against Pseudomonas aeruginosa with a zone of inhibition of 20 mm. |
Notable Research Examples
- A study demonstrated that derivatives of guanidine can selectively bind to NMDA receptors, suggesting potential applications in neuroprotection during ischemic events .
- Another research highlighted the compound's effectiveness against chronic infections in clinical settings, illustrating its therapeutic potential.
Mechanism of Action
The mechanism of action of guanidine, N-cyano-N’-(2,5-dimethylphenyl)- involves its ability to act as both a nucleophile and an electrophile due to the presence of the aminal and imine functionalities . The guanidine molecule can form stable complexes with various molecules through hydrogen bonding and π-electron delocalization . Upon protonation, guanidine forms a guanidinium cation, which has a delocalized positive charge that enhances its stability and reactivity . This unique combination of properties allows guanidine derivatives to interact with molecular targets and pathways involved in various biological processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on Bioactivity
N-(2,5-dimethylphenyl) Derivatives
- PET Inhibition : N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide () demonstrated high photosynthetic electron transport (PET) inhibition (IC50 ~10 µM). The 2,5-dimethyl group enhances lipophilicity and electron-withdrawing effects, critical for binding to photosystem II .
- Comparison : The 2,5-dimethylphenyl group in the target guanidine derivative may similarly influence bioactivity through hydrophobic interactions and electronic effects.
N-(3,5-dimethylphenyl) Derivatives
- Rac1 Inhibition : A guanidine derivative with a 3,5-dimethylphenyl group () showed Rac1 inhibitory activity via π-π stacking with Trp54. The 3,5-substitution pattern optimizes spatial alignment for hydrophobic binding .
N-(2,6-diethylphenyl) Derivatives
- Physicochemical Properties : Guanidine,N-(2,6-diethylphenyl)-N'-methyl () has a larger molecular weight (205.30 g/mol) and higher lipophilicity due to ethyl groups. Such substituents may enhance membrane permeability but reduce solubility .
Analytical Characterization
Key Research Findings and Contradictions
- Substituent Position Matters : 2,5-dimethylphenyl groups () are optimal for PET inhibition, whereas 3,5-substitution () favors Rac1 binding. This highlights the need for target-specific substituent engineering.
- Lipophilicity vs. Solubility : Bulky substituents (e.g., diethylphenyl in ) improve membrane penetration but may reduce aqueous solubility, complicating formulation .
Biological Activity
Guanidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Guanidine, N-cyano-N'-(2,5-dimethylphenyl)- (CAS No. 861393-70-6) stands out for its potential therapeutic applications. This article delves into its biological activity, synthesizing data from various studies and presenting a comprehensive overview.
Chemical Structure and Properties
Guanidine, N-cyano-N'-(2,5-dimethylphenyl)- features a guanidine core with a cyano group and a dimethylphenyl moiety, which contributes to its unique reactivity and biological profile. The presence of the cyano group enhances its electrophilic character, making it a candidate for various chemical reactions and biological interactions.
Biological Activity Overview
The biological activity of Guanidine, N-cyano-N'-(2,5-dimethylphenyl)- has been explored in several contexts:
- Antibacterial Activity : Research indicates that guanidine derivatives exhibit significant antibacterial properties. For instance, compounds synthesized from guanidine have shown good to excellent activity against both Gram-positive and Gram-negative bacteria .
- Antiviral Activity : Preliminary studies suggest that certain guanidine derivatives can act as inhibitors of viral replication. The structural modifications involving cyano groups may enhance their efficacy against viral targets .
- Anticancer Potential : Recent investigations have highlighted the potential of guanidine derivatives in cancer therapy. For example, compounds with similar structural features have demonstrated potent inhibitory effects on cancer cell proliferation and migration .
The mechanism by which Guanidine, N-cyano-N'-(2,5-dimethylphenyl)- exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or viral replication.
- Cell Cycle Arrest : Some studies suggest that it can induce cell cycle arrest in cancer cells, promoting apoptosis through various signaling pathways .
- Antioxidant Activity : Guanidine derivatives may also exhibit antioxidant properties, contributing to their protective effects against oxidative stress in cells.
Research Findings and Case Studies
Several studies have investigated the biological activity of Guanidine derivatives:
- A study on the synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines using guanidinium chloride demonstrated significant antibacterial activity against various bacterial strains .
- In another study focusing on HIV-1 inhibitors, compounds with structural similarities to Guanidine, N-cyano-N'-(2,5-dimethylphenyl)- were shown to exhibit potent antiviral activity against drug-resistant strains .
Data Tables
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing N-cyano-N'-(2,5-dimethylphenyl)guanidine and its derivatives?
- Answer : Synthesis typically involves multi-step routes, such as condensation reactions between substituted anilines and cyanoguanidine precursors. Key steps include activation of the guanidine group with reagents like carbodiimides (e.g., DCC) and purification via column chromatography or recrystallization. Optimization of solvent polarity (e.g., DMF or THF) and temperature (60–100°C) enhances yield and purity .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this guanidine derivative?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent configurations, while X-ray crystallography (using SHELXL or OLEX2 ) determines 3D molecular geometry. IR spectroscopy confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight .
Q. What safety protocols are essential for handling N-cyano-N'-(2,5-dimethylphenyl)guanidine in laboratory settings?
- Answer : Use fume hoods to avoid inhalation of dust/particulates. Wear nitrile gloves and safety goggles to prevent skin/eye contact. Store in airtight containers under inert gas (e.g., N₂) to prevent degradation. Emergency procedures include rinsing exposed areas with water for 15+ minutes and consulting medical professionals if irritation persists .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for substituted guanidines?
- Answer : Validate structural models using tools like PLATON (ADDSYM) to check for missed symmetry and RIGU to assess hydrogen-bonding plausibility. Cross-validate with DFT-calculated geometries (e.g., Gaussian) to identify discrepancies in torsion angles or bond lengths .
Q. What strategies improve synthetic yield and purity of N-cyano-N'-aryl guanidines?
- Answer : Employ microwave-assisted synthesis to reduce reaction time and byproducts. Use scavenger resins (e.g., QuadraSil™ AP) to remove unreacted amines. Optimize stoichiometry via Design of Experiments (DoE) to balance reactivity of electron-withdrawing substituents (e.g., -CN) with steric hindrance from 2,5-dimethylphenyl groups .
Q. How do electronic effects of substituents influence the reactivity of N-cyano-N'-(2,5-dimethylphenyl)guanidine?
- Answer : Electron-donating methyl groups on the aryl ring increase electron density at the guanidine core, enhancing nucleophilicity. Conversely, the cyano group withdraws electrons, stabilizing intermediates in SNAr reactions. Hammett substituent constants (σ⁺) predict regioselectivity in electrophilic substitutions .
Q. What methodologies assess the biological activity of this compound against therapeutic targets?
- Answer : Conduct in vitro assays (e.g., enzyme inhibition using fluorescence polarization) to measure IC₅₀ values. For membrane-bound targets (e.g., ion channels), use patch-clamp electrophysiology to evaluate binding kinetics. Molecular docking (AutoDock Vina) predicts binding modes to active sites, validated by mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
